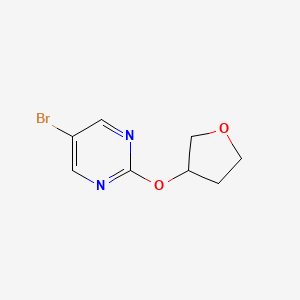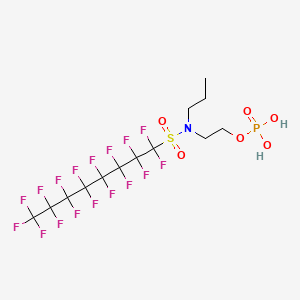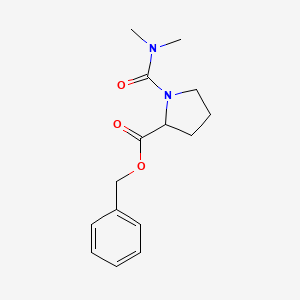
N,N-diethylcarbamodithioate;dioxomolybdenum(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) is a chemical compound with the molecular formula C10H20MoN2O2S4 and a molecular weight of 424.5 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylcarbamodithioate;dioxomolybdenum(2+) typically involves the reaction of molybdenum trioxide with N,N-diethylcarbamodithioate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: The compound can undergo substitution reactions where the N,N-diethylcarbamodithioate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and suitable solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield molybdenum(VI) compounds, while reduction reactions may produce molybdenum(IV) compounds .
Applications De Recherche Scientifique
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound has been studied for its potential biological activities, including its ability to inhibit certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of high-performance materials and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of N,N-diethylcarbamodithioate;dioxomolybdenum(2+) involves its interaction with molecular targets and pathways. The compound can act as a catalyst by facilitating the transfer of electrons in redox reactions. It can also inhibit certain enzymes by binding to their active sites, thereby preventing their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Molybdenum trioxide: A common molybdenum compound used in various industrial applications.
Molybdenum disulfide: Known for its lubricating properties and use in high-performance materials.
Uniqueness
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its ability to act as a catalyst in various reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C10H20MoN2O2S4 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) |
InChI |
InChI=1S/2C5H11NS2.Mo.2O/c2*1-3-6(4-2)5(7)8;;;/h2*3-4H2,1-2H3,(H,7,8);;;/q;;+2;;/p-2 |
Clé InChI |
VEIIJBMUSYIGRD-UHFFFAOYSA-L |
SMILES canonique |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].O=[Mo+2]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12070009.png)









